molecular formula C17H21N3O2 B2465466 7',8'-Dimethoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline CAS No. 1242410-86-1

7',8'-Dimethoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline

Cat. No.: B2465466
CAS No.: 1242410-86-1
M. Wt: 299.374
InChI Key: BVEWQKKCYYIVMN-UHFFFAOYSA-N
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Description

7’,8’-Dimethoxy-5’H-spiro[piperidine-4,4’-pyrrolo[1,2-a]quinoxaline] is a complex organic compound known for its unique spiro structure, which involves a piperidine ring fused to a pyrroloquinoxaline system. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7’,8’-Dimethoxy-5’H-spiro[piperidine-4,4’-pyrrolo[1,2-a]quinoxaline] typically involves multi-step organic reactions. One common method starts with the preparation of the quinoxaline core, followed by the introduction of the piperidine ring through a spirocyclization reaction. The methoxy groups are usually introduced via methylation reactions using reagents like methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques like recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding quinones.

    Reduction: Reduction reactions can target the quinoxaline ring, potentially leading to dihydro derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Halogenated or alkylated derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.

Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its structural similarity to natural ligands.

Industry: In the pharmaceutical industry, it is explored for its potential as a lead compound in drug discovery programs.

Mechanism of Action

The mechanism of action of 7’,8’-Dimethoxy-5’H-spiro[piperidine-4,4’-pyrrolo[1,2-a]quinoxaline] involves its interaction with specific molecular targets such as enzymes or receptors. The spiro structure allows it to fit into binding sites with high specificity, potentially modulating the activity of these targets. The methoxy groups can participate in hydrogen bonding, enhancing its binding affinity and selectivity.

Comparison with Similar Compounds

  • 7’,8’-Dimethoxy-5’H-spiro[piperidine-4,4’-pyrrolo[1,2-a]quinoxaline] hydrochloride
  • 7’-Methoxy-5’H-spiro[piperidine-4,4’-pyrrolo[1,2-a]quinoxaline]

Uniqueness: The unique spiro structure of 7’,8’-Dimethoxy-5’H-spiro[piperidine-4,4’-pyrrolo[1,2-a]quinoxaline] distinguishes it from other compounds. This structure imparts specific steric and electronic properties that can enhance its biological activity and specificity compared to other similar compounds.

This detailed overview provides a comprehensive understanding of 7’,8’-Dimethoxy-5’H-spiro[piperidine-4,4’-pyrrolo[1,2-a]quinoxaline], covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

7,8-dimethoxyspiro[5H-pyrrolo[1,2-a]quinoxaline-4,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-21-14-10-12-13(11-15(14)22-2)20-9-3-4-16(20)17(19-12)5-7-18-8-6-17/h3-4,9-11,18-19H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVEWQKKCYYIVMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)NC3(CCNCC3)C4=CC=CN42)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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